molecular formula C19H22N6O B11031859 1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one

1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one

Cat. No.: B11031859
M. Wt: 350.4 g/mol
InChI Key: GERWPKCJMSBGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms. This core is linked to a pyrrolidinone moiety through a propyl chain, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

The synthesis of 1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .

For industrial production, the process is scaled up using optimized reaction conditions, including temperature control, pressure regulation, and continuous monitoring of reaction parameters. The final product is purified through techniques such as recrystallization, chromatography, and distillation to achieve the desired quality and consistency .

Chemical Reactions Analysis

1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of signaling cascades that regulate cell proliferation and survival.

Comparison with Similar Compounds

1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the uniqueness of 1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

1-[3-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C19H22N6O/c1-14-5-2-6-15(11-14)25-19-16(12-23-25)18(21-13-22-19)20-8-4-10-24-9-3-7-17(24)26/h2,5-6,11-13H,3-4,7-10H2,1H3,(H,20,21,22)

InChI Key

GERWPKCJMSBGJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCCN4CCCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.